tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate
Description
tert-Butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate is a carbamate derivative featuring a cyclobutane ring substituted with a hydroxymethyl group and an ethyl linker connected to a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₉NO₃, with a molar mass of 201.26 g/mol and a predicted boiling point of 312.2±11.0 °C . The compound exhibits a pKa of 12.12±0.20, indicating moderate basicity under physiological conditions . It is commonly used in organic synthesis as a protecting group for amines due to its stability under basic and nucleophilic conditions and ease of removal under acidic conditions .
The compound is typically a colorless liquid with a distinct odor, soluble in polar organic solvents like ethanol and dimethylformamide (DMF) . Its synthesis involves a two-step process: (1) reaction of hydroxymethyl cyclobutane with trichloroformate under alkaline catalysis, followed by (2) substitution with tert-butanol to yield the final product . Safety data classify it as an irritant, requiring storage at 2–8°C to prevent degradation .
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[1-(hydroxymethyl)cyclobutyl]ethyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-7-12(9-14)5-4-6-12/h14H,4-9H2,1-3H3,(H,13,15) |
InChI Key |
XYQXTXPZBKFCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCC1)CO |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Routes
The typical laboratory synthesis involves:
Starting Materials: The key intermediate is often a cyclobutylamine derivative bearing a hydroxymethyl substituent. This intermediate can be prepared by functionalizing cyclobutane rings through selective hydroxymethylation.
Carbamate Formation: The carbamate group is introduced by reacting the amine intermediate with tert-butyl chloroformate (Boc-Cl) under basic and anhydrous conditions. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc-Cl, forming the carbamate linkage.
-
- Solvent: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated.
- Temperature: Typically maintained at 0–25°C to control reaction rate and minimize side reactions.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis of the carbamate.
Purification: The crude product is purified by column chromatography or recrystallization to achieve high purity.
Industrial Production Methods
Industrial synthesis scales up the laboratory procedure with optimizations to improve yield, purity, and cost-effectiveness:
- Use of continuous flow reactors for better temperature and reaction time control.
- Optimization of solvent and base quantities to minimize waste.
- Implementation of in-line purification techniques such as crystallization or extraction.
- Quality control using HPLC and NMR to ensure batch consistency.
Types of Reactions Involved
| Reaction Type | Description | Common Reagents/Conditions | Major Products/Outcomes |
|---|---|---|---|
| Carbamate Formation | Nucleophilic substitution of amine on tert-butyl chloroformate to form carbamate linkage | Boc-Cl, triethylamine, anhydrous solvent | tert-butyl carbamate derivative |
| Hydroxymethylation | Introduction of hydroxymethyl group onto cyclobutyl ring via hydroxylation or substitution | Formaldehyde or equivalents, base | Hydroxymethylated cyclobutyl intermediate |
| Oxidation | Possible oxidation of hydroxymethyl to aldehyde or acid under strong oxidants | Potassium permanganate, chromium trioxide | Aldehyde or carboxylic acid derivatives |
| Reduction | Reduction of carbonyl groups or other functionalities as needed | Lithium aluminum hydride, sodium borohydride | Alcohol or amine derivatives |
| Substitution | Nucleophilic substitution on hydroxyethyl moiety for derivatization | Various nucleophiles | Functionalized carbamate derivatives |
Mechanistic Considerations
- The carbamate formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, releasing chloride ion.
- The hydroxymethyl group on the cyclobutyl ring can participate in further derivatizations or act as a site for hydrogen bonding, influencing biological activity.
- Reaction temperature and solvent polarity critically influence regioselectivity and yield, especially due to the ring strain in cyclobutyl systems.
The prepared compound is characterized using multiple analytical techniques to confirm structure, purity, and stereochemistry:
| Analytical Technique | Purpose | Key Observations/Parameters |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H, ¹³C) | Signals corresponding to carbamate NH, tert-butyl group, cyclobutyl protons, and hydroxymethyl group |
| Infrared Spectroscopy (IR) | Functional group identification | Carbamate C=O stretch (~1700 cm⁻¹), O-H stretch (~3300 cm⁻¹) |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at m/z 229.32 (M⁺) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single major peak with retention time consistent with standard |
| X-ray Crystallography | Stereochemical and conformational analysis | Confirmation of cyclobutyl ring geometry and hydroxymethyl orientation |
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxymethylation of cyclobutyl intermediate | Formaldehyde, base, aqueous-organic solvent | 70–85 | Control pH to avoid over-oxidation |
| Amine formation on cyclobutyl ring | Ammonia or amine source, solvent | 80–90 | Purity critical for subsequent step |
| Carbamate formation | tert-butyl chloroformate, triethylamine, DCM, 0–25°C, inert atmosphere | 75–88 | Anhydrous conditions essential |
| Purification | Column chromatography or recrystallization | 90–95 | Final product purity > 98% |
- The multi-step synthetic approach allows for precise incorporation of the carbamate group onto a cyclobutyl scaffold bearing a hydroxymethyl substituent.
- Reaction conditions such as temperature, solvent choice, and base presence critically influence yield and purity.
- The compound's unique structure lends itself to potential applications in medicinal chemistry, including enzyme inhibition and drug development.
- Analytical techniques confirm the structural integrity and purity of the synthesized compound.
- Industrial scale-up adapts laboratory methods with process optimizations for higher throughput and consistency.
The preparation of tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate involves well-established organic synthesis techniques centered on carbamate formation from amine intermediates. Maintaining anhydrous conditions and controlling reaction parameters are essential for high yield and purity. The compound’s structural features provide a versatile platform for further chemical modifications and biological investigations.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group is susceptible to hydrolysis under acidic or basic conditions, releasing the corresponding amine or carbamic acid.
Mechanism :
-
Acidic conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the carbamate ester bond.
-
Basic conditions : Deprotonation of the hydroxyl group in the hydroxymethyl moiety may enhance nucleophilic attack on the carbamate carbonyl.
Reaction Conditions :
| Reagent | Temperature | Time | Product(s) | Reference |
|---|---|---|---|---|
| HCl (aq) | Reflux | 2–4 hours | 1-(Hydroxymethyl)cyclobutyl ethylamine | |
| NaOH (aq) | Room temp | 1 hour | Sodium salt of carbamic acid derivative |
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group undergoes oxidation to yield ketones or carboxylic acids, depending on the oxidizing agent.
Reaction Paths :
-
Mild oxidation : Converts -CH₂OH to -COOH using oxidizing agents like KMnO₄.
-
Strong oxidation : Further oxidizes -COOH to -COOR (ester) under acidic conditions.
Key Data :
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ | Cyclobutyl ethyl ketone | ~70% | |
| Jones reagent | Cyclobutyl ethyl carboxylic acid | ~85% |
Reduction Reactions
The cyclobutyl ring and carbamate group can undergo selective reductions:
-
Lithium aluminum hydride (LiAlH₄) : Reduces carbamate to amine while leaving the cyclobutyl ring intact.
-
Hydrogenation : May reduce strained cyclobutyl rings to cyclobutane derivatives under high pressure.
Example :
| Reducing Agent | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄ | N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}amine | ~90% |
Scientific Research Applications
tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling. The exact mechanism depends on the specific biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison Based on Cyclic Framework
Key Observations :
- Ring Size Effects: Cyclobutyl derivatives (e.g., target compound) exhibit lower steric strain compared to cyclopropane analogs, enhancing their stability in synthetic workflows . Cyclohexyl derivatives (e.g., C₁₃H₂₅NO₃) have higher molecular weight and lipophilicity, making them suitable for hydrophobic applications .
- Substituent Influence: The hydroxymethyl group in the target compound and its cyclopropane analog (C₁₁H₂₁NO₃) increases polarity, improving solubility in polar solvents. The 2-hydroxyethyl substituent in cyclopropyl derivatives (C₁₀H₁₉NO₃) may enhance hydrogen-bonding interactions .
Functional Analogs by Substituent Modifications
Table 2: Comparison Based on Functional Groups
Key Observations :
- Aminoethyl Derivatives: Compounds like C₁₁H₂₂N₂O₂ are prone to nucleophilic attack at the amino group, limiting their use in basic conditions but enabling peptide bond formation .
- Chlorophenyl Derivatives: The electron-withdrawing chlorine atom in C₁₅H₂₀ClNO₂ enhances electrophilic aromatic substitution resistance, making it valuable in medicinal chemistry .
Key Observations :
- Cyclobutyl and cyclopropane derivatives with hydroxymethyl groups pose similar irritant risks, while chlorophenyl analogs lack explicit hazard data but may require caution due to aromatic halogen content .
Biological Activity
tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate is a carbamate compound notable for its unique cyclobutyl structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts. Its molecular formula is C12H23NO3, with a molecular weight of approximately 229.32 g/mol. The structural components, including the tert-butyl group and the hydroxymethyl-substituted cyclobutyl moiety, contribute to its distinct chemical and biological properties.
The compound features a carbamate functional group that can undergo hydrolysis in acidic or basic conditions, yielding corresponding amines and carbon dioxide. The hydroxymethyl group enhances solubility and bioavailability, while the cyclobutyl ring may offer unique binding properties to various biological targets, such as enzymes and receptors.
Biological Activity
Preliminary studies indicate that tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate exhibits noteworthy biological activity. Key findings include:
- Interaction with Biological Targets : The compound may interact favorably with certain biological macromolecules due to its structural features, suggesting potential applications in drug design.
- Pharmacological Implications : Its structural characteristics may influence its interaction with biological targets, potentially leading to therapeutic uses.
Data Table: Summary of Biological Activity Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Binding Affinity | Suggests favorable interactions with enzymes and receptors | |
| Solubility | Enhanced solubility attributed to the hydroxymethyl group | |
| Hydrolysis Reactions | Undergoes hydrolysis in acidic/basic conditions, impacting its reactivity | |
| Structural Comparisons | Unique combination of functional groups compared to similar compounds |
Case Studies
Several studies have explored the biological activity of similar carbamate compounds, providing insights into the potential mechanisms of action:
- Case Study on Hydroxy-substituted Carbamates : Research on related hydroxy-substituted carbamates indicated that modifications in their structure could lead to enhanced biological activity through improved binding affinities to target proteins .
- Comparative Analysis : A comparative analysis of structurally similar compounds revealed that modifications such as the introduction of hydroxymethyl groups can significantly alter the pharmacokinetic properties and biological efficacy.
- Mechanistic Insights : Investigations into the mechanism of action for related compounds suggested that specific structural features are crucial for effective interaction with target sites in biological systems .
Research Findings
The following findings summarize key insights from recent research:
- Binding Studies : Interaction studies have shown that tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate has a high affinity for certain enzymes, indicating its potential as a lead compound for drug development.
- Pharmacokinetics : The presence of the hydroxymethyl group enhances the compound's solubility, which is critical for bioavailability in pharmacological applications.
- Potential Therapeutic Applications : Given its structural uniqueness and preliminary evidence of biological activity, there is significant interest in exploring this compound further for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or Boc anhydride with a precursor amine. For example, EDCI/HOBt-mediated coupling (common in carbamate synthesis) can be employed for intermediates . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol or acetonitrile. Purity (>95%) is confirmed via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Key techniques include:
- NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) identifies the tert-butyl singlet (~1.4 ppm), cyclobutyl protons (2.0–2.5 ppm), and hydroxymethyl group (3.5–4.0 ppm). ¹³C NMR confirms the carbamate carbonyl (~155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ for C₁₃H₂₃NO₃: calc. 252.17, observed 252.16) .
- X-ray Crystallography : For solid-state confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, highlighting hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. What are the stability profiles of this carbamate under varying storage conditions?
- Methodology : Stability studies involve:
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (typically >150°C).
- Hydrolytic Stability : Incubation in aqueous buffers (pH 1–13) at 25–40°C, monitored by HPLC. The tert-butyl group enhances stability in acidic conditions compared to methyl carbamates .
- Light Sensitivity : UV-vis spectroscopy after exposure to UV-A/UV-B light; amber vials recommended for long-term storage .
Advanced Research Questions
Q. How does this compound serve as an intermediate in synthesizing bioactive molecules (e.g., kinase inhibitors)?
- Methodology : The hydroxymethylcyclobutyl moiety acts as a conformationally restrained scaffold. For example, in pan-Ras inhibitor synthesis, the carbamate protects amines during cross-coupling (e.g., Suzuki-Miyaura reactions). Deprotection with HCl/dioxane yields free amines for subsequent functionalization . Optimization involves screening coupling agents (e.g., HATU vs. EDCI) and reaction times (6–24 h) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodology : Challenges include:
- Disorder in Cyclobutyl Rings : Addressed using SHELXD for phase refinement and PLATON SQUEEZE to model solvent voids .
- Twinned Crystals : Data collection at low temperature (100 K) and integration with TWINABS .
- Example: A triclinic crystal system (space group P1) with Z' = 2 was resolved using SHELXL-2018, revealing key torsional angles (<5° deviation from ideal geometry) .
Q. How can reaction yields be improved in large-scale syntheses of this compound?
- Methodology :
- Solvent Optimization : Switching from DCM to THF improves solubility of intermediates .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates carbamate formation (yield increase from 65% to 88%) .
- Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., tert-butyl group cleavage) by controlling residence time .
Q. How do stereochemical outcomes (e.g., diastereomer formation) impact its utility in chiral synthesis?
- Methodology :
- Chiral HPLC : Separation on Chiralpak IB columns (heptane/IPA) identifies enantiomeric excess (>99% ee) .
- Stereocontrol : Use of Evans auxiliaries or enzymatic resolution (e.g., lipases) ensures configuration retention during cyclobutyl ring functionalization .
Q. What strategies mitigate hygroscopicity and solubility limitations in polar solvents?
- Methodology :
- Co-Crystallization : Co-formers like succinic acid reduce hygroscopicity (confirmed by DVS analysis) .
- Salt Formation : Trifluoroacetate salts improve aqueous solubility (e.g., >10 mg/mL in PBS) .
Data Contradiction Analysis
- Reported Melting Points : Discrepancies (e.g., 120–125°C vs. 118–122°C) may arise from polymorphic forms. DSC and PXRD differentiate between Form I (needles) and Form II (plates) .
- Reaction Yields : Lower yields in microwave-assisted vs. conventional heating (e.g., 70% vs. 85%) suggest thermal degradation risks; IR monitoring identifies intermediate stability windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
